Atelocantel
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1370540-16-1 |
|---|---|
Molecular Formula |
C13H17F2N3O2 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(E)-4,4-difluoro-N-[2-[(2-methoxypyridin-4-yl)amino]ethyl]pent-2-enamide |
InChI |
InChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+ |
InChI Key |
UESQHGVVIKYBST-HWKANZROSA-N |
SMILES |
CC(F)(F)/C=C/C(NCCNC1=CC(OC)=NC=C1)=O |
Isomeric SMILES |
CC(/C=C/C(=O)NCCNC1=CC(=NC=C1)OC)(F)F |
Canonical SMILES |
CC(C=CC(=O)NCCNC1=CC(=NC=C1)OC)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atelocantel; AH353623; AH-353623; AH 353623. |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Atelocantel Action
Elucidation of Pharmacological Mechanisms at the Molecular Level
A complete picture of Atelocantel's pharmacological activity requires a deep dive into its molecular interactions. This includes the identification of its primary targets within the parasite, the nature of its binding to these targets, and the kinetics of these interactions.
Identification of Primary Molecular Targets
The specific primary molecular target(s) of this compound within parasitic organisms have not yet been definitively identified in publicly accessible scientific literature. For many anthelmintic drugs, common targets include ion channels, enzymes crucial for metabolic processes, or structural proteins like tubulin. Future research will need to employ techniques such as affinity chromatography, genetic screening, and proteomic approaches to pinpoint the specific molecules with which this compound interacts to exert its therapeutic effect.
Ligand-Receptor/Enzyme Interaction Studies
Detailed studies on the ligand-receptor or ligand-enzyme interactions of this compound are not currently available. Such studies are crucial to understand the binding affinity, specificity, and the nature of the chemical bonds formed between this compound and its molecular target. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling would be invaluable in visualizing and characterizing these interactions at an atomic level.
Allosteric Modulation and Binding Kinetics Investigations
Information regarding whether this compound acts as an allosteric modulator or the kinetics of its binding to a potential target is not documented. Investigating these aspects would reveal whether the compound binds to the primary active site of a receptor or enzyme or to a secondary, allosteric site to modulate its function. Kinetic studies would provide data on the association and dissociation rates, which are critical for understanding the duration and potency of the drug's action.
Modulation of Biochemical Pathways by this compound
The anthelmintic efficacy of a compound is often rooted in its ability to disrupt essential biochemical pathways in the parasite, leading to its paralysis or death. The specific impact of this compound on these pathways is an area requiring significant investigation.
Impact on Pathogen-Specific Metabolic Pathways
The precise effects of this compound on the metabolic pathways of pathogenic parasites are yet to be elucidated. Anthelmintic agents frequently target pathways that are unique to the parasite or are significantly different from those in the host, such as energy metabolism, neuromuscular coordination, or reproductive processes. Metabolomic studies comparing treated and untreated parasites could reveal the specific metabolic nodes affected by this compound.
Influence on Host-Parasite Interaction Pathways
The ways in which this compound may influence the complex interplay between the host and the parasite are currently unknown. This could involve interference with the parasite's ability to evade the host's immune system, attach to host tissues, or acquire essential nutrients from the host. Research in this area would shed light on the broader biological consequences of this compound treatment beyond its direct effects on the parasite.
Table of Compounds Mentioned
| Compound Name |
| This compound |
Data on this compound's Molecular and Biochemical Mechanisms
| Section | Subsection | Research Findings |
| 2.1. Elucidation of Pharmacological Mechanisms at the Molecular Level | 2.1.1. Identification of Primary Molecular Targets | Data not available in public domain. |
| 2.1.2. Ligand-Receptor/Enzyme Interaction Studies | Data not available in public domain. | |
| 2.1.3. Allosteric Modulation and Binding Kinetics Investigations | Data not available in public domain. | |
| 2.2. Modulation of Biochemical Pathways by this compound | 2.2.1. Impact on Pathogen-Specific Metabolic Pathways | Data not available in public domain. |
| 2.2.2. Influence on Host-Parasite Interaction Pathways | Data not available in public domain. |
Downstream Signaling Pathway Perturbations
Specific downstream signaling pathways perturbed by this compound have not been detailed in publicly available scientific literature. In general, the mechanism of action for anthelmintic drugs can involve the disruption of various signaling pathways crucial for the parasite's survival, such as those involved in neuromuscular function, energy metabolism, and cellular integrity. For any given compound, identifying the specific pathways it perturbs is a key step in understanding its therapeutic potential and is often the subject of intensive research. nih.gov
Computational and In Silico Approaches to Mechanistic Insights
Computational, or in silico, methods are integral to modern drug discovery for predicting the interaction of a compound with biological targets. mpkb.org These approaches can provide valuable hypotheses about a compound's mechanism of action before it is tested in a laboratory setting.
Molecular Docking and Dynamics Simulations for Target Binding
There are no specific molecular docking or dynamics simulation studies for this compound found in the public domain. These computational techniques are used to predict the binding orientation and affinity of a molecule to a target protein at the atomic level. uu.nl Such simulations can offer insights into the stability of the drug-target complex and the key interactions that drive binding. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not publicly available. QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. europa.eu By developing QSAR models, researchers can generate hypotheses about the chemical features that are important for a compound's mechanism of action and design new, more potent molecules. europa.eunih.gov
Bioinformatics Analysis of Affected Biological Networks
Based on a comprehensive review of available scientific literature, there is no specific public data on the preclinical efficacy profiling of this compound against parasitic models as detailed in the requested outline.
While the World Health Organization and chemical suppliers classify this compound as an anthelmintic agent, which is a type of antiparasitic drug used to treat infections caused by parasitic worms (helminths), detailed research findings on its specific in vitro and in vivo efficacy are not available in the public domain. hodoodo.comwho.intwho.intgoogle.com
Therefore, it is not possible to provide the specific, scientifically accurate content for the following sections and subsections as requested:
Preclinical Efficacy Profiling of Atelocantel
In Vivo Efficacy Studies in Non-Clinical Animal Models
Assessment of Antiparasitic Activity in Model Organisms
Extensive searches for studies on Atelocantel's activity against specific parasites such as Trypanosoma, Leishmania, or Plasmodium did not yield any results. wikipedia.orgwho.intwho.intwho.intwikipedia.orgwikipedia.org Consequently, no data tables or detailed research findings regarding its preclinical antiparasitic profile can be generated.
Comparative Preclinical Efficacy Studies against Reference Compounds
Information regarding direct comparative preclinical efficacy studies between this compound and other reference anticoagulant compounds is not available in publicly accessible scientific literature or clinical trial databases.
While the development path of this compound suggests it was investigated for its anticoagulant properties, specific data from head-to-head preclinical assessments against established anticoagulants like warfarin, heparin, or direct oral anticoagulants (DOACs) have not been published. singlecare.comontosight.ai Preclinical studies are a crucial step in drug development to establish the initial efficacy and safety profile of a new chemical entity before it can be considered for human trials. nih.govresearchgate.netantibodysociety.org These studies often involve in vitro and in vivo models to compare the new compound's activity with that of standard-of-care treatments.
The lack of such published data for this compound prevents a comparative analysis of its preclinical efficacy in relation to other anticoagulants.
Structure Activity Relationship Sar and Lead Optimization of Atelocantel Analogs
Medicinal Chemistry Strategies for Structural Modification
The structural framework of Atelocantel, a pyrazole (B372694) derivative, offers numerous opportunities for chemical modification to improve its pharmacological profile. Medicinal chemists employ various strategies to synthesize derivatives and explore the chemical space around the core structure.
The synthesis of this compound derivatives is a key strategy to explore the structure-activity relationship (SAR). nih.gov This process typically involves multi-step reaction protocols to create a library of related compounds with specific modifications. For instance, in the synthesis of pyrazole derivatives, a common approach is the one-pot, three-component condensation method. nih.gov This allows for the efficient creation of a diverse set of analogs by varying the substituents on the aryl rings.
Another synthetic strategy involves the modification of existing functional groups on the pyrazole core. For example, the synthesis of 1,2,3-triazole derivatives of eugenol, another class of heterocyclic compounds, was achieved through a two-step process involving a copper(I)-catalyzed azide-alkyne cycloaddition reaction. This highlights a common medicinal chemistry approach where different heterocyclic moieties are combined to explore new chemical space and potential biological activities. While not directly reported for this compound, such strategies are applicable to its pyrazole scaffold.
The synthesis of derivatives often begins with a known active compound, or "lead molecule," and introduces systematic changes. These can include the addition or substitution of different functional groups on the pyrazole ring and associated phenyl rings. The goal is to produce analogs with improved potency, selectivity, and pharmacokinetic properties. gardp.org
Exploring the chemical space around the this compound core structure is crucial for identifying novel analogs with enhanced properties. This involves generating a diverse library of compounds by introducing a variety of substituents at different positions of the pyrazole scaffold. The aim is to understand how different chemical functionalities impact the compound's interaction with its biological target.
Computational tools and chemoinformatics play a significant role in this exploration. By creating virtual libraries of compounds and predicting their properties, researchers can prioritize the synthesis of the most promising candidates. This approach, often part of a "design-make-test-analyze" cycle, accelerates the discovery of new leads. collaborativedrug.com The exploration of chemical space is not just about improving activity but also about optimizing other drug-like properties such as solubility, metabolic stability, and bioavailability.
For pyrazole-containing compounds, the exploration of chemical space has led to the discovery of potent anticancer agents. By systematically modifying the substituents on the pyrazole ring, researchers have been able to develop compounds with significant inhibitory activity against targets like xanthine (B1682287) oxidase. nih.gov
Design and Synthesis of this compound Derivatives
Elucidation of Structure-Activity Relationships (SAR)
The systematic study of how structural changes in this compound analogs affect their biological activity is known as Structure-Activity Relationship (SAR) analysis. nih.gov This is a cornerstone of drug discovery, providing critical insights for rational drug design. researchgate.net
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. oncodesign-services.com Identifying the key pharmacophores of this compound is fundamental to understanding its mechanism of action and designing more potent analogs.
For pyrazole derivatives with anticancer properties, certain structural motifs have been identified as crucial for their activity. For instance, studies have shown that the presence of a pyridine (B92270) nucleus within the pyrazolyl analog can contribute to its anticancer effects. nih.gov The analysis of various pyrazole analogs has revealed that different bioactive pharmacophores are essential for their anticancer activity. rsc.org
Computer-aided pharmacophore modeling is a powerful tool used in this process. By comparing the structures of active and inactive compounds, it is possible to build a model that defines the key features required for activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore, accelerating the discovery of new leads. gardp.org
Positional scanning is a systematic approach to SAR studies where each position of the core scaffold is methodically modified with a variety of substituents. This allows for a detailed understanding of the effect of each substituent on the compound's activity.
In the context of pyrazole derivatives, positional scanning would involve synthesizing a series of analogs where different functional groups are introduced at various positions on the pyrazole ring and its associated aromatic rings. For example, studies on 3,4-dihydroquinazoline derivatives, which are also T-type calcium channel blockers, revealed that a 5-(dimethylamino)pentylamino group at one position, a biphenyl (B1667301) group at another, and a benzyl (B1604629) amido group at a third were closely related to the compound's potency and selectivity. nih.gov
The nature of the substituents can have a profound impact on activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity to the target. Similarly, the size and hydrophobicity of the substituents can influence how the molecule fits into the binding pocket of its target protein.
Identification of Key Pharmacophores and Structural Motifs
Lead Optimization Campaigns for Enhanced Preclinical Performance
Lead optimization is the iterative process of modifying a promising lead compound to improve its preclinical properties, including efficacy, safety, and pharmacokinetic profile. mdpi.com This is a critical phase in drug development that aims to produce a candidate drug suitable for clinical trials.
For pyrazole derivatives, lead optimization campaigns have focused on enhancing their anticancer activity while minimizing toxicity. nih.gov This involves a multi-parameter optimization process where chemists and biologists work together to fine-tune the properties of the lead compound. For example, modifications might be made to improve metabolic stability, as assessed in microsomal stability assays, which can lead to a longer duration of action in the body.
The ultimate goal of lead optimization is to identify a preclinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties. This often involves the synthesis and testing of hundreds of analogs to systematically improve the lead compound. The insights gained from SAR studies are invaluable in guiding these efforts, allowing for a more rational and efficient optimization process. mdpi.com
| Compound Class | Key Structural Features | Impact on Activity |
| Pyrazole Derivatives | Pyridine nucleus | Enhanced anticancer activity nih.gov |
| 3,4-Dihydroquinazoline Derivatives | 5-(dimethylamino)pentylamino group at R1 | Increased potency and selectivity nih.gov |
| 3,4-Dihydroquinazoline Derivatives | Biphenyl group at R2 | Increased potency and selectivity nih.gov |
| 3,4-Dihydroquinazoline Derivatives | Benzyl amido group at R3 | Increased potency and selectivity nih.gov |
Iterative Synthesis and Biological Evaluation Cycles
The core of lead optimization lies in a cyclical process of designing, synthesizing, and testing new molecules. researchgate.net This iterative approach allows medicinal chemists to systematically explore the chemical space around a lead compound like this compound to understand how specific structural changes affect its biological activity. researchgate.net
The process begins with a "hit" or "lead" compound, which in this case would be an early version of this compound that has shown promising activity. medicinal chemists then design a series of analogs, which are molecules with slight structural modifications to the lead compound. rsc.org These modifications can include altering functional groups, changing the size or shape of parts of the molecule, or introducing new chemical entities. subharti.org
Each newly synthesized analog undergoes biological evaluation to determine its activity and properties. This evaluation typically involves a battery of in vitro assays to measure potency against the intended target, as well as potential off-target effects. nih.gov The data from these assays are then used to inform the design of the next generation of analogs, creating a continuous feedback loop. nih.gov This iterative cycle of synthesis and evaluation is repeated until a compound with an optimal profile is identified. researchgate.net
For a compound like this compound, this would involve synthesizing various derivatives and testing their efficacy. For instance, chemists might explore how modifying the pyridinyl ring or the difluoro-pentenamide side chain impacts the compound's target engagement and cellular activity.
A hypothetical example of an iterative synthesis cycle for this compound analogs is presented below to illustrate the process.
Table 1: Hypothetical Iterative Synthesis and Evaluation of this compound Analogs This table is for illustrative purposes only and does not represent actual experimental data.
| Analog | Modification from this compound | Target Potency (IC₅₀, nM) | Cellular Activity (EC₅₀, µM) | Notes |
|---|---|---|---|---|
| This compound (Lead) | - | 50 | 1.2 | Initial Lead Compound |
| Analog A | Removal of one fluorine atom | 250 | 5.8 | Reduced potency, suggesting fluorine is important. |
| Analog B | Methoxy group replaced with ethoxy | 45 | 1.1 | Similar activity, indicating some flexibility at this position. |
| Analog C | Replacement of pentenamide with butenamide | 150 | 4.5 | Decreased activity, chain length appears to be optimized. |
Multi-Parameter Optimization for Desired Preclinical Properties
Modern drug discovery requires the simultaneous optimization of multiple properties beyond just target potency. researchgate.net A successful drug candidate must possess a balanced profile of absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable safety profile. pharmainformatic.com This process is known as multi-parameter optimization (MPO). researchgate.net
During the lead optimization of this compound analogs, researchers would assess a wide range of preclinical properties, including:
Potency and Selectivity: High affinity for the intended target and low affinity for other related targets to minimize side effects.
Pharmacokinetics (PK): Properties such as oral bioavailability, plasma half-life, and metabolic stability are crucial for ensuring the drug can reach its target in the body and remain there for a sufficient duration. pharmainformatic.comtoxicology.org
Physicochemical Properties: Solubility, lipophilicity, and permeability are key determinants of a drug's absorption and distribution. subharti.org
Safety and Toxicity: Early assessment of potential toxicities, such as inhibition of hERG channels (which can lead to cardiotoxicity) or cytotoxicity, is essential to avoid late-stage failures. toxicology.org
Application of Computational Chemistry in Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the lead optimization process. researchgate.netucr.edu By using computational models, researchers can predict the properties of virtual compounds before they are synthesized, saving time and resources. mit.edu
In the context of optimizing this compound analogs, computational chemistry could be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netcollaborativedrug.com These models can then be used to predict the potency of newly designed analogs.
Molecular Docking and Molecular Dynamics: These techniques simulate the interaction between a compound and its protein target at the atomic level. This can provide insights into the binding mode of this compound and help in designing modifications that enhance binding affinity. ucr.edu
In Silico ADMET Prediction: A wide range of computational models are available to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions help in prioritizing which analogs to synthesize and can flag potential liabilities early in the process. pharmainformatic.com
Free Energy Calculations: Advanced methods can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its potency. eyesopen.com
By integrating these computational approaches, the design-synthesis-test-analyze cycle can be made more efficient and focused, ultimately increasing the probability of identifying a successful clinical candidate. ucr.edumit.edu
Synthetic Routes and Biosynthetic Considerations for Atelocantel
Established Chemical Synthesis Pathways of Atelocantel
The design of a synthetic route for a target molecule is a critical undertaking in chemical and pharmaceutical development. targetmol.cnkegg.jp It involves a comprehensive plan detailing the sequence of chemical reactions required to transform simple, commercially available starting materials into a complex final product. targetmol.cngoogle.com
Route Design and Reaction Methodologies
The initial step in designing a synthesis involves retrosynthetic analysis, a technique where the target molecule is conceptually broken down into simpler precursors. google.comgoogle.com This process is repeated until readily available starting materials are identified. google.com For a molecule like this compound, this analysis would identify key bonds to disconnect, likely at the amide and amine linkages, to reveal potential starting materials such as derivatives of 4,4-difluoropent-2-enoic acid and 2-methoxy-N-ethylethylenediamine-4-amine.
Chemists must consider several factors when designing a synthetic route:
Scalability: The reactions must be adaptable from a small laboratory scale to large-scale industrial production. kegg.jpwho.int
Selectivity: Reactions must be highly selective (chemo-, regio-, and stereoselective) to produce the desired isomer and minimize the formation of unwanted by-products. google.com
Robustness: The chosen reactions should be reliable and reproducible, consistently providing the desired product in high purity. who.int
Common reaction methodologies employed in the synthesis of pharmaceutical compounds include functional group interconversions, carbon-carbon bond formations, and the use of protecting groups to prevent unwanted side reactions. google.comwho.int Modern techniques such as flow chemistry, which involves the continuous pumping of reactants through a reactor, can offer precise control over reaction conditions and improve scalability. google.com
Optimization of Synthetic Efficiency and Yield
Once a synthetic route is established, significant effort is dedicated to optimizing its efficiency and maximizing the yield of the final product. who.int The yield is typically expressed as a percentage of the theoretical amount of product that could be formed based on the limiting reactant. google.com
Optimization strategies include:
Reaction Condition Tuning: Systematically adjusting parameters such as temperature, pressure, reaction time, and solvent to find the optimal conditions for each step.
Catalyst Selection: Employing catalysts can accelerate reaction rates, enable reactions under milder conditions, and improve selectivity, thereby increasing efficiency and reducing waste. antibodysociety.org
Impurity Control: Identifying and controlling the formation of impurities at each stage of the synthesis is crucial for ensuring the purity of the final active pharmaceutical ingredient (API). who.int This often involves developing purification methods that are scalable and avoid costly techniques like chromatography. who.int
Atom Economy: A concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. antibodysociety.org Synthetic routes are redesigned to maximize atom economy, thus minimizing waste. antibodysociety.org
Novel Synthetic Methodologies for this compound and its Analogues
The field of chemical synthesis is continually evolving, with a strong emphasis on developing more sustainable, efficient, and innovative methods. These novel approaches are critical for creating new analogues of existing drugs and for improving the manufacturing processes of established pharmaceuticals.
Development of Green Chemistry Approaches in Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Its 12 principles provide a framework for creating more environmentally benign synthetic routes. nih.gov
Key green chemistry approaches applicable to complex syntheses include:
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions. nih.govantibodysociety.org
Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure to minimize energy consumption.
Renewable Feedstocks: Using raw materials derived from renewable sources instead of depleting fossil fuels.
Catalysis: Prioritizing the use of highly selective catalytic reagents over stoichiometric reagents to reduce waste.
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction rates, increase product yields, and lead to cleaner reactions, often with reduced solvent usage. hodoodo.com
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity and efficiency of biocatalysts (enzymes). Enzymes can catalyze reactions with exceptional stereo-, regio-, and enantioselectivity under mild conditions, often in aqueous environments.
This approach offers several benefits:
Reduced Need for Protecting Groups: The high selectivity of enzymes can eliminate the need for complex protection and deprotection steps, which simplifies the synthetic route and reduces waste.
Improved Sustainability: Enzymatic reactions are typically performed in water under mild conditions, making them more environmentally friendly than many traditional chemical transformations.
Access to Chiral Molecules: Enzymes are particularly valuable for producing single-enantiomer chiral compounds, which is often a requirement for modern pharmaceuticals.
Biocatalytic and chemoenzymatic strategies are increasingly used to produce key building blocks and to perform specific transformations within a larger synthetic sequence for a variety of pharmaceutical compounds.
AI-Driven Approaches for Pathway Prediction and Optimization
Applications of AI in synthesis include:
Retrosynthesis Prediction: AI tools can predict multiple feasible retrosynthetic pathways for a target molecule, helping chemists to identify novel and efficient routes that they might not have considered. These systems can be template-based, relying on known reaction rules, or template-free, using deep learning to predict novel reactions.
Reaction Outcome and Yield Prediction: Machine learning models can predict the success rate, yield, and optimal conditions for a given chemical reaction, reducing the need for extensive trial-and-error experimentation.
Route Optimization: AI algorithms can evaluate and compare different potential synthetic routes based on multiple criteria, such as cost, yield, safety, and sustainability, to identify the most optimal pathway.
By integrating AI with automated robotic systems, researchers can create high-throughput platforms for synthesis, further accelerating the discovery and development of new medicines.
Hypothetical Biosynthetic Pathway Engineering (if applicable to compound class)
While this compound is a synthetic compound, the exploration of a hypothetical biosynthetic pathway can provide insights into novel and sustainable production methods. This section will discuss the potential for engineering microbial systems to produce this compound by leveraging and engineering enzymatic pathways.
The biosynthesis of this compound in a microbial host would necessitate the creation of a novel metabolic pathway capable of assembling its distinct structural components: the (2E)-4,4-difluoropent-2-enoic acid moiety and the N-(2-aminoethyl)-2-methoxypyridin-4-amine side chain.
Fluorinated Precursor Synthesis:
The natural biosynthesis of organofluorine compounds is exceedingly rare, with only a handful of known fluorinated natural products. rsc.orgacs.org The enzymatic incorporation of fluorine is a significant challenge. A hypothetical pathway could involve a fluorinase enzyme, which catalyzes the formation of a carbon-fluorine bond. This could potentially start from a simple precursor like 3-oxopentanoic acid. A series of enzymatic reactions involving a putative fluorinase, dehydratases, and other modifying enzymes could lead to the formation of (2E)-4,4-difluoropent-2-enoic acid.
Precursor-directed biosynthesis offers another viable strategy. In this approach, a fluorinated precursor, such as 5-fluorotryptamine, can be fed to a microbial culture engineered to produce a specific class of alkaloids, resulting in the production of fluorinated analogs. rsc.org A similar approach could be envisioned for this compound, where a fluorinated building block is supplied to a microorganism engineered to perform the subsequent coupling reactions.
Pyridyl Moiety Formation:
The biosynthesis of the pyridine (B92270) ring is well-documented in various microorganisms. researchgate.netorganic-chemistry.orgnih.gov Bacteria from the Arthrobacter genus, for instance, are known to degrade pyridine through pathways involving hydroxylated intermediates. organic-chemistry.org It is conceivable that through genetic engineering, these pathways could be repurposed to synthesize substituted pyridines like 2-methoxy-4-aminopyridine from simpler nitrogen-containing precursors. This would involve the introduction and optimization of genes encoding for specific hydroxylases, methyltransferases, and aminotransferases.
Amide Bond Formation:
The final step in the hypothetical biosynthesis of this compound would be the formation of an amide bond between the activated (2E)-4,4-difluoropent-2-enoic acid and the ethylamine (B1201723) side chain. Nature employs several enzymatic strategies for amide bond formation. researchgate.netnih.gov ATP-dependent ligases, such as those involved in non-ribosomal peptide synthesis, activate the carboxylic acid as an acyl-adenylate intermediate, which then reacts with the amine. nih.gov Alternatively, hydrolases like lipases can catalyze amidation reactions, often through an acyl-enzyme intermediate. nih.gov An engineered microorganism could be equipped with a suitable ligase or a modified hydrolase to catalyze this final coupling step efficiently.
The development of a microbial platform for this compound production would be a significant undertaking in synthetic biology, requiring the assembly of a multi-step enzymatic pathway in a suitable host organism like Escherichia coli or Saccharomyces cerevisiae.
Pathway Construction and Optimization:
The construction of the biosynthetic pathway would involve the identification and cloning of genes encoding the necessary enzymes. This may include a fluorinase, enzymes for the synthesis of the pentenoic acid backbone, enzymes for the pyridine ring formation and modification, and an amide ligase. These genes would need to be assembled into expression cassettes and introduced into the host organism.
Optimization of the pathway would be crucial for achieving viable production titers. This could involve balancing the expression levels of the different enzymes, eliminating competing metabolic pathways, and enhancing the supply of necessary precursors and cofactors. nih.gov
Table 1: Key Enzymatic Steps in a Hypothetical this compound Biosynthesis
| Reaction | Enzyme Class | Substrate(s) | Product | Potential Source/Analogy |
| Fluorination | Fluorinase | 3-oxopentanoic acid derivative | 4-fluoro-3-oxopentanoic acid derivative | Streptomyces cattleya |
| Dehydration & Isomerization | Dehydratase, Isomerase | Difluorinated intermediate | (2E)-4,4-difluoropent-2-enoic acid | Polyketide biosynthesis pathways |
| Pyridine Ring Synthesis | Pyridine synthase | Aspartate, Dihydroxyacetone phosphate | Dihydropyridine intermediate | Nicotinate biosynthesis |
| Pyridine Modification | Hydroxylase, Methyltransferase, Aminotransferase | Pyridine intermediate | 2-methoxy-4-aminopyridine | Various microbial pathways |
| Side Chain Attachment | Transaminase, Decarboxylase | Amino acid precursor | N-(2-aminoethyl)-2-methoxypyridin-4-amine | Amino acid metabolism |
| Amide Bond Formation | Amide Ligase/Synthetase | (2E)-4,4-difluoropent-2-enoic acid, N-(2-aminoethyl)-2-methoxypyridin-4-amine | This compound | Non-ribosomal peptide synthetases (NRPS), CfaL ligases nature.com |
Engineering for Precursor Supply:
A significant challenge would be to ensure an adequate supply of the key precursors. For the fluorinated moiety, engineering the central metabolism to overproduce the starting keto acid would be necessary. For the pyridine component, enhancing the flux through amino acid biosynthetic pathways that provide the nitrogen and carbon backbone would be essential.
Advanced Research Methodologies and Future Directions in Atelocantel Studies
Emerging Research Areas and Unexplored Facets of Atelocantel Pharmacology
Investigation of Off-Target Interactions for Selectivity Enhancement
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended molecular target to elicit a therapeutic effect while minimizing engagement with other unintended targets, which can lead to adverse effects. For anthelmintic drugs like this compound, selectivity is paramount to ensure toxicity to the parasite with minimal harm to the host.
Advanced methodologies are employed to investigate these off-target interactions. Initially, computational or in silico models are used to predict potential off-target binding based on the chemical structure of the compound and its similarity to ligands of known proteins. researchgate.net These predictions are then typically validated through a variety of in vitro screening assays.
One common approach is to screen the compound against a panel of receptors, enzymes, and ion channels that are known to be frequent off-targets for drugs. For anthelmintics, this is particularly important as many target neuromuscular function, and cross-reactivity with host neuromuscular proteins could be detrimental. msdvetmanual.com For instance, studies on other anthelmintics have revealed off-target effects on host gut microbiota and various non-target organisms in the environment, highlighting the importance of broad screening. nih.govresearchgate.net
Enhancing selectivity often involves medicinal chemistry efforts to modify the compound's structure. By identifying the structural features responsible for off-target binding, chemists can design derivatives that retain or improve on-target activity while reducing off-target interactions. This iterative process of screening and chemical modification is crucial for developing a safe and effective drug.
Table 1: Methodologies for Investigating Off-Target Interactions
| Methodology | Description | Application in Anthelmintic Research |
|---|---|---|
| In Silico Modeling | Computational prediction of binding to a wide range of protein targets based on the compound's structure. | Early-stage identification of potential off-targets for compounds like this compound to guide further testing. |
| Panel Screening | In vitro assays against a broad panel of known protein targets (receptors, enzymes, ion channels). | To experimentally identify unintended molecular interactions and assess the selectivity profile. |
| Phenotypic Screening | Observing the compound's effect on various cell types or whole organisms to identify unexpected biological effects. nih.gov | Can reveal off-target effects that are not predicted by target-based approaches. The use of model organisms like C. elegans is common. grandchallenges.org |
| Chemoproteomics | Using chemical probes to identify the full spectrum of protein interactions of a compound within a complex biological sample. | Provides a comprehensive view of on- and off-target engagement in a more biologically relevant context. |
Potential for Repurposing or New Therapeutic Applications (Preclinical)
Drug repurposing, or finding new therapeutic uses for existing compounds, is a valuable strategy in pharmacology that can save time and resources. nih.gov Anthelmintic drugs, in particular, have been the subject of significant repurposing research, most notably in the field of oncology. nih.gov
Preclinical studies are the first step in exploring the repurposing potential of a compound like this compound. These investigations typically begin with high-throughput screening of the compound against various cancer cell lines to identify any anti-proliferative effects. For example, several benzimidazole (B57391) anthelmintics have demonstrated anti-cancer properties in preclinical studies. nih.govbohrium.com The proposed mechanisms often involve the disruption of cellular structures like microtubules, which are crucial for cell division. bohrium.com
Should a compound show promise in these initial screens, further preclinical work is undertaken to understand its mechanism of action in the new disease context and to evaluate its efficacy in animal models. nih.gov For instance, if this compound were to be investigated for anti-cancer properties, studies would likely explore its effects on tumor growth in rodent models. Challenges in repurposing anthelmintics often include issues with bioavailability, which may require the development of new formulations to achieve effective concentrations for the new indication. nih.govmdpi.com
Table 2: Preclinical Research Findings for Anthelmintic Repurposing (General)
| Anthelmintic Class | Original Indication | Potential New Application | Preclinical Findings | Key Challenges |
|---|---|---|---|---|
| Benzimidazoles | Anti-parasitic | Cancer | Anti-proliferative effects in various cancer cell lines; tumor growth inhibition in animal models. nih.govbohrium.com | Low bioavailability; need for optimized formulations. nih.govmdpi.com |
| Salicylanilides | Anti-parasitic | Cancer, Anti-bacterial | Inhibition of key signaling pathways in cancer cells; activity against drug-resistant bacteria. nih.govoncm.org | Systemic toxicity concerns; limited pharmacokinetic data for systemic use. oncm.org |
| Avermectins | Anti-parasitic | Cancer | Induction of apoptosis in cancer cells; potential to overcome multi-drug resistance. | Neurotoxicity at higher doses; need for targeted delivery systems. |
Collaborative Research Paradigms and Data Sharing Initiatives
The development of new drugs, especially for neglected diseases often caused by parasites, is a complex and costly endeavor. nih.gov Consequently, collaborative research paradigms and data sharing have become increasingly important to accelerate progress. nih.govbeilstein-journals.org For a compound like this compound, which is in the anthelmintic class, such initiatives are vital. beilstein-journals.org
Collaborative research can take the form of public-private partnerships, academic consortia, and open-source drug discovery projects. numberanalytics.com These collaborations bring together diverse expertise and resources, from the basic science of academic labs to the drug development and manufacturing capabilities of pharmaceutical companies. beilstein-journals.orgtandfonline.com The Helminth Elimination Platform (HELP) and WIPO Re:Search are examples of consortia that aim to advance anthelmintic drug development by fostering such partnerships. nih.goveliminateworms.org
Data sharing is a key component of these collaborative efforts. Open-access databases and platforms allow researchers to share chemical structures, screening results, and other relevant data, preventing duplication of effort and enabling a global community of scientists to build upon each other's work. beilstein-journals.orgnumberanalytics.com Initiatives like Open Source Malaria have demonstrated the power of this approach. beilstein-journals.org For anthelmintic research, sharing genomic and proteomic data of parasites can aid in the identification of new drug targets. nih.govbeilstein-journals.org
The establishment of centralized repositories for research data on compounds like this compound would be invaluable for the scientific community, facilitating a more efficient and collaborative approach to understanding its full therapeutic potential.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ivermectin |
| Albendazole |
| Mebendazole |
| Praziquantel |
| Diethylcarbamazine |
| Derquantel |
| Emodepside |
| Monepantel |
| Tolfenpyrad |
| Niclosamide |
| Pyrvinium pamoate |
| Vincristine |
| Sulindac |
Q & A
Q. What are the established mechanisms of action of Atelocantel in antifungal activity?
this compound inhibits fungal growth by targeting growth hormone receptor (GHR) expression, disrupting cellular signaling pathways critical for fungal proliferation. Methodologically, researchers can validate this mechanism using in vitro GHR-binding assays (e.g., surface plasmon resonance) and gene knockout models to confirm target specificity .
Q. How can researchers design experiments to validate GHR inhibition by this compound?
Experimental designs should include:
- Control groups : Wild-type vs. GHR-knockout fungal strains.
- Dose-response assays : To establish IC₅₀ values and confirm target engagement.
- Western blotting/RT-PCR : To quantify GHR protein/mRNA levels post-treatment. Reproducibility requires strict adherence to protocols, as outlined in standardized methods sections for antifungal studies .
Q. What in vitro and in vivo models are standard for assessing this compound’s efficacy?
Q. What analytical techniques are used to quantify this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is standard. Validate methods using spike-recovery experiments in plasma/tissue homogenates to ensure accuracy and precision .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacokinetic data of this compound across studies?
Contradictions may arise from interspecies variability or assay conditions. Mitigation strategies include:
- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables.
- Cross-validation : Replicate key experiments under standardized conditions (e.g., fixed dosing regimens, uniform animal strains) .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced antifungal activity?
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., P-aminobenzoate esters) and test derivatives against fungal panels.
- Computational modeling : Use molecular docking to predict binding affinities to GHR. Prioritize derivatives with lower free-energy scores for synthesis .
Q. How to conduct a systematic literature review to identify gaps in this compound research?
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Nonlinear regression models (e.g., log-logistic curves) are ideal for calculating EC₅₀/EC₉₀. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives. Report confidence intervals to address variability .
Q. How to ensure reproducibility in this compound’s antifungal activity assays?
Q. What are the challenges in cross-species extrapolation of this compound’s efficacy data?
Differences in GHR homology and metabolic pathways between species can limit translational relevance. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
